Piperonylonitrile

Catalog No.
S704034
CAS No.
4421-09-4
M.F
C8H5NO2
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperonylonitrile

CAS Number

4421-09-4

Product Name

Piperonylonitrile

IUPAC Name

1,3-benzodioxole-5-carbonitrile

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2

InChI Key

PKRWWZCDLJSJIF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C#N

Synonyms

1-(Benz[d][1,3]dioxol-5-yl)nitrile; 1-Cyano-3,4-methylenedioxybenzene; 2H-Benzo[d]-1,3-dioxolane-5-carbonitrile; 3,4-(Methylenedioxy)benzonitrile; 5-Cyano-1,3-benzodioxole; Benzo[d][1,3]dioxole-5-carbonitrile; Benzodioxole-5-carbonitrile; NSC 27009

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C#N

Piperonylonitrile is an organic compound with the chemical formula C₈H₅NO₂. It is derived from piperonal, which is a naturally occurring aromatic aldehyde known for its pleasant scent. Piperonylonitrile is characterized by its stability and resistance to oxidation, making it a valuable compound in various applications, particularly in the fragrance industry. Its structure features a nitrile functional group, which contributes to its unique chemical properties.

Piperonylonitrile is classified as acutely toxic by inhalation and skin contact []. Safety data sheets recommend wearing appropriate personal protective equipment (PPE) when handling this compound [].

  • Reduction: It can be reduced to form corresponding aldehydes using reagents such as Raney Nickel.
  • Hydrolysis: Under acidic or basic conditions, piperonylonitrile can hydrolyze to yield piperonal and ammonium salts.
  • Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions, allowing for the formation of various derivatives.

Piperonylonitrile exhibits notable biological activities:

  • Antimicrobial Properties: Studies have indicated that piperonylonitrile possesses antimicrobial effects against certain bacteria and fungi, making it a potential candidate for pharmaceutical applications .
  • Insecticidal Activity: It has been observed to have insecticidal properties, which could be useful in agricultural pest control .

Several synthesis methods for piperonylonitrile have been documented:

  • Schmidt Reaction: This method involves the conversion of piperonal using triflic acid as a catalyst, leading to the formation of piperonylonitrile .
  • Aerobic Oxidative Reaction: Piperonyl alcohol can be oxidized under aerobic conditions to yield piperonylonitrile .
  • Alternative One-Step Procedure: A one-step method involving the reaction of hydroxylamine hydrochloride with piperonal forms an intermediate oxime that subsequently converts to piperonylonitrile .

Piperonylonitrile finds applications in various fields:

  • Fragrance Industry: Due to its pleasant aroma and stability, it is widely used in perfumes and scented products.
  • Pharmaceuticals: Its biological activities make it a candidate for developing antimicrobial agents and insecticides.
  • Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds.

Research has focused on the solubility and interaction of piperonylonitrile with various solvents. Studies have determined its solubility in multiple pure solvents, contributing to understanding its behavior in different chemical environments. The Hansen solubility parameters have been evaluated to predict its interactions with other compounds .

Piperonylonitrile shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
PiperonalC₈H₈O₃Aromatic aldehyde, pleasant odor
Benzyl cyanideC₇H₇NOSimple nitrile, less stable than piperonylonitrile
AnisoleC₈H₈OEther compound, lacks nitrile functionality
PhenylacetonitrileC₉H₉NContains an additional phenyl group

Piperonylonitrile is unique due to its combination of aromatic properties and nitrile functionality, which distinguishes it from simpler nitriles and ethers. Its stability and biological activity further enhance its significance in both industrial and research contexts.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4421-09-4

Wikipedia

Piperonylonitrile

Dates

Modify: 2023-08-15

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